molecular formula C15H14N4O B3026168 11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one CAS No. 1051418-95-1

11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one

Cat. No. B3026168
M. Wt: 270.32 g/mol
InChI Key: NQDJXKOVJZTUJA-CQOLUAMGSA-N
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Patent
US05569760

Procedure details

287.2 kg of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide (4), 57.0 kg of calcium oxide and 87.1 kg of cyclopropylamine (molar ratio: 1:1:1.5) are heated in 574 l of diglyme (diethylene glycol-dimethylether) to 135°-145° C. for about 30 minutes in a 1200 l VA stirring apparatus. This produces a pressure of 1.2-1.5 bar and about 50% of the starting material (4) is reacted. To this mixture, over about 30 minutes at 135°-145° C., a further 58.1 kg of cyclopropylamine is added producing a pressure of 3.0-3.5 bar, and another 25% of the starting material (4) is reacted. The mixture is then kept at 135°-145 ° C. for a period of 5 to 6 hours. The reaction mixture is then cooled to a temperature of 20° to 30° C. and filtered. The filter cake is washed with 144 l of diglyme. The filtrates are combined and 400 l of solvent is distilled off. The residue is then diluted with a further 287 l of diglyme. Over 20-40 minutes, the resultant diluted solution is added to a suspension of 110 kg of 60% sodium hydride in 862 l of diglyme, heated to 130° C. The storage vessel and conduits are rinsed with a further 144 l of diglyme and the mixture is stirred at a temperature of 130° to 140° C. for another 30 to 60 minutes. The majority of the diglyme is then distilled off. Finally, the remaining residue is carefully mixed with 1150 l of water. After the reaction mixture has been cooled to a temperature of about 25° C., 575 l of cyclohexane and 147 l of glacial acetic acid are added. The mixture is then stirred for about 1 hour at a temperature of 10°-25° C. The resultant suspension is centrifuged and the centrifuged material is then washed with 575 l of methyl-tert.-butylether, followed by 862 l of water and finally with 575 l of ethanol. In this way, after drying, 225 kg (83.0% of theory) of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b :2',3'-e][1,4 ]diazepin-6-one (nevirapine) is obtained.
Quantity
58.1 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.Cl[C:6]1[C:11]([C:12]([NH:14][C:15]2[C:16](Cl)=[N:17][CH:18]=[CH:19][C:20]=2[CH3:21])=[O:13])=[CH:10][CH:9]=[CH:8][N:7]=1>>[CH:1]1([N:4]2[C:6]3[N:7]=[CH:8][CH:9]=[CH:10][C:11]=3[C:12](=[O:13])[NH:14][C:15]3[C:20]([CH3:21])=[CH:19][CH:18]=[N:17][C:16]2=3)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
58.1 kg
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)NC=1C(=NC=CC1C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at a temperature of 130° to 140° C. for another 30 to 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted
CUSTOM
Type
CUSTOM
Details
producing a pressure of 3.0-3.5 bar
WAIT
Type
WAIT
Details
The mixture is then kept at 135°-145 ° C. for a period of 5 to 6 hours
Duration
5.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to a temperature of 20° to 30° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with 144 l of diglyme
DISTILLATION
Type
DISTILLATION
Details
400 l of solvent is distilled off
ADDITION
Type
ADDITION
Details
The residue is then diluted with a further 287 l of diglyme
WAIT
Type
WAIT
Details
Over 20-40 minutes
Duration
30 (± 10) min
ADDITION
Type
ADDITION
Details
the resultant diluted solution is added to a suspension of 110 kg of 60% sodium hydride in 862 l of diglyme
WASH
Type
WASH
Details
The storage vessel and conduits are rinsed with a further 144 l of diglyme
DISTILLATION
Type
DISTILLATION
Details
The majority of the diglyme is then distilled off
ADDITION
Type
ADDITION
Details
Finally, the remaining residue is carefully mixed with 1150 l of water
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture has been cooled to a temperature of about 25° C., 575 l of cyclohexane and 147 l of glacial acetic acid
ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
The mixture is then stirred for about 1 hour at a temperature of 10°-25° C
Duration
1 h
WASH
Type
WASH
Details
the centrifuged material is then washed with 575 l of methyl-tert.-butylether
CUSTOM
Type
CUSTOM
Details
In this way, after drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)N1C2=C(NC(C3=C1N=CC=C3)=O)C(=CC=N2)C
Measurements
Type Value Analysis
AMOUNT: MASS 225 kg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05569760

Procedure details

287.2 kg of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide (4), 57.0 kg of calcium oxide and 87.1 kg of cyclopropylamine (molar ratio: 1:1:1.5) are heated in 574 l of diglyme (diethylene glycol-dimethylether) to 135°-145° C. for about 30 minutes in a 1200 l VA stirring apparatus. This produces a pressure of 1.2-1.5 bar and about 50% of the starting material (4) is reacted. To this mixture, over about 30 minutes at 135°-145° C., a further 58.1 kg of cyclopropylamine is added producing a pressure of 3.0-3.5 bar, and another 25% of the starting material (4) is reacted. The mixture is then kept at 135°-145 ° C. for a period of 5 to 6 hours. The reaction mixture is then cooled to a temperature of 20° to 30° C. and filtered. The filter cake is washed with 144 l of diglyme. The filtrates are combined and 400 l of solvent is distilled off. The residue is then diluted with a further 287 l of diglyme. Over 20-40 minutes, the resultant diluted solution is added to a suspension of 110 kg of 60% sodium hydride in 862 l of diglyme, heated to 130° C. The storage vessel and conduits are rinsed with a further 144 l of diglyme and the mixture is stirred at a temperature of 130° to 140° C. for another 30 to 60 minutes. The majority of the diglyme is then distilled off. Finally, the remaining residue is carefully mixed with 1150 l of water. After the reaction mixture has been cooled to a temperature of about 25° C., 575 l of cyclohexane and 147 l of glacial acetic acid are added. The mixture is then stirred for about 1 hour at a temperature of 10°-25° C. The resultant suspension is centrifuged and the centrifuged material is then washed with 575 l of methyl-tert.-butylether, followed by 862 l of water and finally with 575 l of ethanol. In this way, after drying, 225 kg (83.0% of theory) of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b :2',3'-e][1,4 ]diazepin-6-one (nevirapine) is obtained.
Quantity
58.1 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.Cl[C:6]1[C:11]([C:12]([NH:14][C:15]2[C:16](Cl)=[N:17][CH:18]=[CH:19][C:20]=2[CH3:21])=[O:13])=[CH:10][CH:9]=[CH:8][N:7]=1>>[CH:1]1([N:4]2[C:6]3[N:7]=[CH:8][CH:9]=[CH:10][C:11]=3[C:12](=[O:13])[NH:14][C:15]3[C:20]([CH3:21])=[CH:19][CH:18]=[N:17][C:16]2=3)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
58.1 kg
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)NC=1C(=NC=CC1C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at a temperature of 130° to 140° C. for another 30 to 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted
CUSTOM
Type
CUSTOM
Details
producing a pressure of 3.0-3.5 bar
WAIT
Type
WAIT
Details
The mixture is then kept at 135°-145 ° C. for a period of 5 to 6 hours
Duration
5.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to a temperature of 20° to 30° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with 144 l of diglyme
DISTILLATION
Type
DISTILLATION
Details
400 l of solvent is distilled off
ADDITION
Type
ADDITION
Details
The residue is then diluted with a further 287 l of diglyme
WAIT
Type
WAIT
Details
Over 20-40 minutes
Duration
30 (± 10) min
ADDITION
Type
ADDITION
Details
the resultant diluted solution is added to a suspension of 110 kg of 60% sodium hydride in 862 l of diglyme
WASH
Type
WASH
Details
The storage vessel and conduits are rinsed with a further 144 l of diglyme
DISTILLATION
Type
DISTILLATION
Details
The majority of the diglyme is then distilled off
ADDITION
Type
ADDITION
Details
Finally, the remaining residue is carefully mixed with 1150 l of water
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture has been cooled to a temperature of about 25° C., 575 l of cyclohexane and 147 l of glacial acetic acid
ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
The mixture is then stirred for about 1 hour at a temperature of 10°-25° C
Duration
1 h
WASH
Type
WASH
Details
the centrifuged material is then washed with 575 l of methyl-tert.-butylether
CUSTOM
Type
CUSTOM
Details
In this way, after drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)N1C2=C(NC(C3=C1N=CC=C3)=O)C(=CC=N2)C
Measurements
Type Value Analysis
AMOUNT: MASS 225 kg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.